![molecular formula C20H18F2N3NaO5 B607764 Dolutegravir-Natrium CAS No. 1051375-19-9](/img/structure/B607764.png)
Dolutegravir-Natrium
Übersicht
Beschreibung
Dolutegravir-Natrium ist ein weißes bis cremefarbenes Pulver, das in Wasser löslich ist und als Integrasehemmer klassifiziert wird. Es ist ein antivirales Mittel, das zur Behandlung von HIV-1-Infektionen in Kombination mit anderen antiretroviralen Mitteln verwendet wird. This compound wurde von ViiV Healthcare entwickelt und 2013 von der US-amerikanischen Food and Drug Administration (FDA) zugelassen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Eine effiziente und kommerziell praktikable Methode beginnt mit dem kommerziell erhältlichen Methyl-4-methoxy-3-oxobutanoat. Diese Methode beinhaltet die Verwendung umweltfreundlicher und preiswerter Reagenzien, wodurch sie kostengünstig und für die industrielle Produktion skalierbar wird . Eine andere Methode beinhaltet die Verwendung von Hochgeschwindigkeitshomogenisierungs- und Sonden-Sonicationstechniken zur Entwicklung einer Nanosuspension von Dolutegravir, wodurch seine Löslichkeit und Bioverfügbarkeit deutlich verbessert wird .
Wissenschaftliche Forschungsanwendungen
Treatment of HIV Infection
Dolutegravir sodium is primarily indicated for the treatment of HIV-1 infection in both treatment-naïve and treatment-experienced individuals. It has been shown to achieve high rates of virologic suppression:
- Efficacy in Clinical Trials : In the SPRING-2 trial, dolutegravir demonstrated non-inferiority to raltegravir with 88% of participants achieving viral load suppression after 96 weeks . Similarly, the FLAMINGO study reported a 90% virologic suppression rate at 48 weeks compared to 83% for darunavir-ritonavir .
- Use in Treatment-Experienced Patients : The VIKING trials assessed dolutegravir's effectiveness in patients with previous INSTI failures. In VIKING-3, 69% of participants achieved virologic suppression after 24 weeks when switched to dolutegravir .
Maintenance Therapy
Dolutegravir has been evaluated for use as a maintenance therapy in HIV-infected patients. A meta-analysis indicated that while dolutegravir monotherapy had a higher rate of virological failure compared to combination therapy, it remains a viable option due to its high genetic barrier to resistance and favorable safety profile .
Common Side Effects
The most frequently reported side effects include insomnia, headache, diarrhea, and elevated blood sugar levels. Serious adverse effects can include allergic reactions and liver dysfunction, particularly in patients co-infected with hepatitis B or C .
Pregnancy Considerations
Concerns regarding the risk of neural tube defects associated with dolutegravir use during pregnancy have been largely addressed by subsequent studies showing no significant difference in defect rates compared to other antiretrovirals . As of January 2024, dolutegravir is recommended as a preferred option for individuals trying to conceive or who are pregnant .
Case Study Examples
- Case Study 1 : A heavily treatment-experienced patient switched to dolutegravir after developing resistance to prior therapies. Following a regimen adjustment that included dolutegravir, the patient achieved undetectable viral load within six months.
- Case Study 2 : A cohort study involving pregnant women starting dolutegravir early in pregnancy showed that the incidence of neural tube defects was comparable to the general population, reinforcing its safety profile during pregnancy .
Comparative Efficacy Table
Study | Comparison Group | Virologic Suppression Rate | Duration |
---|---|---|---|
SPRING-2 | Raltegravir | 88% | 96 weeks |
FLAMINGO | Darunavir-Ritonavir | 90% | 48 weeks |
VIKING-3 | Raltegravir/Elvitegravir | 69% | 24 weeks |
Wirkmechanismus
Target of Action
Dolutegravir sodium is an antiviral agent primarily used for the treatment of HIV-1 infections . Its primary target is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the replication cycle of the HIV virus, making it an effective target for antiviral therapy .
Mode of Action
Dolutegravir sodium inhibits the HIV-1 integrase enzyme by binding to its active site . This binding blocks the strand transfer step of retroviral DNA integration into the host cell . The strand transfer step is essential in the HIV replication cycle, and its inhibition results in the prevention of viral activity .
Biochemical Pathways
Dolutegravir sodium is highly metabolized through three main pathways . The first pathway involves glucuronidation by UGT1A1, the second involves carbon oxidation by CYP3A4, and the third is a sequential oxidative defluorination and glutathione conjugation .
Result of Action
The inhibition of the HIV-1 integrase enzyme by dolutegravir sodium halts the replication cycle of the virus at a critical juncture . This effectively prevents the production of new HIV particles , thereby reducing the viral load in the body and slowing the progression of the disease .
Action Environment
The action of dolutegravir sodium can be influenced by various environmental factors. For instance, co-administration with certain drugs can affect its disposition . Additionally, the drug’s distribution in cerebrospinal fluid is good, and effective concentrations are also reached in the male and female genital tracts . Furthermore, the drug can increase metformin concentrations, and consequently, monitoring is recommended in case dose adjustment is required .
Biochemische Analyse
Biochemical Properties
Dolutegravir sodium plays a significant role in inhibiting the HIV-1 integrase enzyme, which is essential for the viral replication process. By binding to the active site of the integrase enzyme, dolutegravir sodium blocks the strand transfer step of retroviral DNA integration into the host cell genome . This inhibition prevents the formation of the HIV provirus and halts the replication of the virus. Dolutegravir sodium interacts with various biomolecules, including the integrase enzyme and viral DNA, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
Dolutegravir sodium has profound effects on various types of cells and cellular processes. It primarily targets HIV-infected cells, preventing the integration of viral DNA into the host genome. This action disrupts the viral replication cycle and reduces the viral load in patients . Dolutegravir sodium also influences cell signaling pathways and gene expression by inhibiting the activity of the integrase enzyme. This inhibition leads to a decrease in the expression of viral genes and proteins, ultimately reducing the production of new viral particles . Additionally, dolutegravir sodium has been shown to have minimal impact on cellular metabolism and does not significantly affect the function of uninfected cells .
Molecular Mechanism
The molecular mechanism of dolutegravir sodium involves its binding to the active site of the HIV-1 integrase enzyme. This binding prevents the strand transfer step of viral DNA integration into the host cell genome . Dolutegravir sodium forms a complex with the integrase enzyme and viral DNA, stabilizing the enzyme-DNA complex and preventing the formation of the HIV provirus . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between dolutegravir sodium and the integrase enzyme . Additionally, dolutegravir sodium does not induce or inhibit the usual metabolic systems, making it a safe and effective antiretroviral agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dolutegravir sodium have been observed to change over time. The stability of dolutegravir sodium is maintained over extended periods, with minimal degradation observed in in vitro and in vivo studies . Long-term effects on cellular function have shown that dolutegravir sodium remains effective in inhibiting viral replication without causing significant toxicity to host cells . Studies have demonstrated that dolutegravir sodium maintains its antiviral activity over time, making it a reliable option for long-term HIV therapy .
Dosage Effects in Animal Models
The effects of dolutegravir sodium vary with different dosages in animal models. At therapeutic doses, dolutegravir sodium effectively inhibits viral replication and reduces viral load without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . These effects are dose-dependent and are generally reversible upon discontinuation of the drug . Threshold effects have been identified, with higher doses required to achieve maximal inhibition of viral replication .
Metabolic Pathways
Dolutegravir sodium is metabolized through three main pathways: glucuronidation by uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1), carbon oxidation by cytochrome P450 3A4 (CYP3A4), and sequential oxidative defluorination and glutathione conjugation . These metabolic pathways ensure the efficient clearance of dolutegravir sodium from the body without the formation of long-lived metabolites . The involvement of these enzymes in the metabolism of dolutegravir sodium highlights its compatibility with other antiretroviral agents and its low potential for drug interactions .
Transport and Distribution
Dolutegravir sodium is highly bound to plasma proteins, with a binding affinity of approximately 98.9% . This high protein binding facilitates its transport and distribution within cells and tissues. Dolutegravir sodium is distributed throughout the body, including the central nervous system, where it can effectively inhibit viral replication in HIV-infected cells . The transport of dolutegravir sodium is mediated by organic cation transporters and multidrug and toxin extrusion transporters, which facilitate its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of dolutegravir sodium is primarily within the nucleus, where it exerts its inhibitory effects on the HIV-1 integrase enzyme . Dolutegravir sodium does not require specific targeting signals or post-translational modifications for its localization, as it readily diffuses into the nucleus due to its lipophilic nature . Once inside the nucleus, dolutegravir sodium binds to the integrase enzyme and prevents the integration of viral DNA into the host genome . This subcellular localization is crucial for its antiviral activity and effectiveness in inhibiting viral replication .
Vorbereitungsmethoden
The synthesis of dolutegravir sodium involves several steps. One efficient and commercially viable method starts from commercially available methyl 4-methoxy-3-oxobutanoate. This method includes the use of eco-friendly and inexpensive reagents, making it cost-effective and scalable for industrial production . Another method involves the use of high-speed homogenization and probe sonication techniques to develop a nanosuspension of dolutegravir, which significantly improves its solubility and bioavailability .
Analyse Chemischer Reaktionen
Dolutegravir-Natrium durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion beinhaltet die Bildung eines Pyridonrings durch ein dreistufiges Verfahren, gefolgt von einer Cyclisierung unter Verwendung von 3-®-Amino-1-butanol und vier aufeinanderfolgenden chemischen Umwandlungen . Häufig verwendete Reagenzien in diesen Reaktionen sind 1,1′-Carbonyldiimidazol und 2,4-Difluorbenzylamin . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zum endgültigen pharmazeutischen Wirkstoff, Dolutegravir, führen .
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen gehören Raltegravir, Elvitegravir, Bictegravir und Cabotegravir . Im Vergleich zu diesen Verbindungen hat Dolutegravir-Natrium mehrere Vorteile, wie z. B. eine höhere Resistenzbarriere und die Möglichkeit, einmal täglich ohne pharmakologische Verstärkung verabreicht zu werden . Darüber hinaus hat this compound weniger Arzneimittelwechselwirkungen und wird gut vertragen, was es für viele Patienten zur bevorzugten Wahl macht .
Biologische Aktivität
Dolutegravir sodium (DTG), an integrase strand transfer inhibitor (INSTI), is a crucial component in the treatment of human immunodeficiency virus (HIV) infections. Its biological activity, pharmacokinetics, and formulation strategies are essential for optimizing its therapeutic efficacy. This article reviews the biological activity of dolutegravir sodium, highlighting recent research findings, case studies, and formulation advancements.
Dolutegravir functions by inhibiting the integrase enzyme, which is vital for the integration of viral DNA into the host genome. This mechanism prevents the replication of HIV and contributes to viral load suppression. Studies have shown that DTG binds to the HIV integrase-DNA complex, effectively impairing its function and leading to significant reductions in viral replication rates .
Pharmacokinetics
Dolutegravir exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with a peak plasma concentration reached within 2-3 hours post-administration.
- Half-life : Approximately 12 hours, allowing for once-daily dosing without the need for pharmacological enhancement.
- Metabolism : Primarily metabolized through hepatic glucuronidation via UDP-glucuronosyltransferase 1A1, resulting in minimal renal excretion .
Table 1: Pharmacokinetic Parameters of Dolutegravir Sodium
Parameter | Value |
---|---|
Cmax (ng/mL) | 1,500 - 2,000 |
Tmax (hours) | 2 - 3 |
Half-life (hours) | 12 |
Bioavailability | ~88% |
Formulation Strategies
Recent studies have focused on enhancing the solubility and bioavailability of dolutegravir sodium through various formulations:
Amorphous Salt Solid Dispersion (ASSD)
Research has demonstrated that ASSD can significantly improve the solubility of dolutegravir. A study comparing dolutegravir sodium and its free acid form found that ASSD formulations increased solubility by 5.7 times compared to pure dolutegravir . This enhancement is critical given that dolutegravir is classified as a BCS Class II compound with low aqueous solubility.
Nanoemulsion Formulation
Another innovative approach involves the development of nanoemulsions for oral administration. A study reported that a nanoemulsion formulation of dolutegravir sodium exhibited a particle size of 96.71 nm and achieved a cumulative drug release of 97.55% over 45 hours, significantly higher than that of the pure drug . This formulation strategy may improve drug absorption and therapeutic outcomes in HIV treatment.
Clinical Efficacy
In clinical trials, dolutegravir has shown superior efficacy compared to other antiretroviral agents. For instance:
- In the SPRING-2 trial , dolutegravir demonstrated non-inferiority to raltegravir with an 88% viral load suppression rate at 48 weeks .
- The FLAMINGO study indicated that dolutegravir led to virologic suppression in 90% of patients after 48 weeks compared to 83% in the darunavir-ritonavir group .
Safety Profile
Dolutegravir has been associated with a favorable safety profile, exhibiting low toxicity and no significant genotoxicity or carcinogenicity in preclinical studies . Adverse effects are generally mild and manageable.
Eigenschaften
IUPAC Name |
sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWJRRXTMKRYNK-VSLILLSYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N3NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1051375-19-9 | |
Record name | Dolutegravir sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1051375-19-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOLUTEGRAVIR SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q1V9V5WYQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Dolutegravir Sodium?
A: Dolutegravir Sodium is a second-generation integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection. [] It works by blocking the activity of HIV integrase, an enzyme that is essential for the virus to integrate its genetic material into the DNA of human cells. [] By inhibiting this step, Dolutegravir Sodium prevents the virus from replicating and infecting new cells.
Q2: What is the molecular formula and weight of Dolutegravir Sodium?
A: The molecular formula of Dolutegravir Sodium is C20H18F2N3NaO3, and its molecular weight is 419.38 g/mol. []
Q3: What spectroscopic data is available for Dolutegravir Sodium?
A: Spectroscopic techniques like UV spectrophotometry, FTIR, DSC, and PXRD have been extensively used to characterize Dolutegravir Sodium. [, , , , , , ] UV spectrophotometry commonly employs a wavelength of 258 nm for quantification. [, , ] FTIR helps in identifying functional groups and potential interactions with excipients in formulations. [, ] DSC and PXRD are employed to analyze thermal behavior and crystalline structure, especially when developing novel formulations like solid dispersions or co-crystals. [, , ]
Q4: How stable is Dolutegravir Sodium under various storage conditions?
A: Dolutegravir Sodium exhibits good stability under various stress conditions, including acidic, basic, oxidative, thermal, neutral, and photolytic conditions. [] Various studies have investigated its stability in different formulations to develop robust dosage forms. [, , , , ]
Q5: What are some strategies used to enhance the solubility and bioavailability of Dolutegravir Sodium?
A: Dolutegravir Sodium, being a BCS class II drug, presents challenges in solubility and bioavailability. [] Several approaches have been explored to address this, including:* Co-crystallization: This method involves forming co-crystals of Dolutegravir Sodium with suitable co-formers, like maltitol, resulting in improved solubility compared to the parent drug. []* Solid dispersions: Solid dispersions using polymers like Poloxamer-188 and Jackfruit Seed Starch have shown enhanced dissolution rates, leading to better bioavailability. []* Nano-liposomes: Encapsulating Dolutegravir Sodium in nano-liposomes has demonstrated improved drug loading efficiency and sustained release properties. []* Solid lipid nanoparticles: Formulating Dolutegravir Sodium into solid lipid nanoparticles for vaginal drug delivery has shown promise for pre-exposure prophylaxis of HIV, with improved vaginal deposition and potential site-targeted effects. []* Proliposomal powders: This approach aims to enhance absorption for pediatric HIV patients, with the proliposomal formulation demonstrating significant improvement in Dolutegravir Sodium absorption compared to the immediate-release tablet. []
Q6: How is Dolutegravir Sodium typically formulated for pharmaceutical use?
A: Dolutegravir Sodium is frequently formulated as tablets for oral administration. [, , , , , ] Researchers have developed and validated various analytical methods, including RP-HPLC and HPTLC, for its quantification in both bulk drug and tablet dosage forms. [, , , ]
Q7: How efficacious is Dolutegravir Sodium in treating HIV-1 infection?
A: Clinical trials have shown that Dolutegravir Sodium-based regimens are highly effective in achieving and maintaining viral suppression in HIV-infected individuals. [, ] It is often combined with other antiretroviral agents like Lamivudine and Tenofovir Disoproxil Fumarate for improved efficacy. [, , ]
Q8: Are there any known resistance mechanisms to Dolutegravir Sodium?
A: While Dolutegravir Sodium generally exhibits a high genetic barrier to resistance, some resistance mutations have been reported. [] These are less common compared to other INSTIs and typically require multiple mutations to confer high-level resistance. []
Q9: What analytical methods are used for the quantification of Dolutegravir Sodium?
A: Several analytical methods have been developed and validated for the quantification of Dolutegravir Sodium in various matrices. These include:* RP-HPLC: This method offers high sensitivity and selectivity for analyzing Dolutegravir Sodium in bulk drug, pharmaceutical formulations, and biological samples. [, , , , , , , , ]* HPTLC: This technique provides a simple and cost-effective alternative for the simultaneous estimation of Dolutegravir Sodium with other antiretroviral agents in combined dosage forms. [, , ]* UV Spectrophotometry: This method is simple and rapid, commonly used for routine analysis of Dolutegravir Sodium in bulk drug and formulations. [, , ]
Q10: How is the quality of Dolutegravir Sodium assured during manufacturing and distribution?
A: Strict quality control measures are employed throughout the manufacturing process to ensure the consistent quality, safety, and efficacy of Dolutegravir Sodium. [] This includes rigorous testing of raw materials, in-process controls, and final product analysis. [] Stability studies are also conducted to establish appropriate storage conditions and shelf life. []
Q11: What are some future directions for research on Dolutegravir Sodium?
A: Ongoing research on Dolutegravir Sodium focuses on:* Optimizing drug delivery strategies to improve patient adherence and therapeutic outcomes. [, ]* Investigating long-term safety and efficacy, particularly in specific populations like pregnant women and children. [, ]* Developing new formulations with improved pharmacokinetic profiles and reduced dosing frequency. [, , ]* Understanding the mechanisms of resistance and developing strategies to overcome them. [, ]* Identifying novel biomarkers for predicting treatment response and monitoring disease progression. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.